1H-indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]-
Description
1H-Indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]- (hereafter referred to as Compound A) is an arylidene-indandione derivative characterized by a p-tolyl (4-methylphenyl) substituent attached via a methylene group to the indandione core. Indandiones are cyclic diketones with conjugated carbonyl groups, enabling diverse reactivity and applications in medicinal chemistry, materials science, and sensing. Compound A’s structure combines aromaticity (from the p-tolyl group) with electron-withdrawing carbonyl moieties, making it a candidate for studying substituent effects on physicochemical and biological properties .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c1-11-6-8-12(9-7-11)10-15-16(18)13-4-2-3-5-14(13)17(15)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNJIQPXUHMJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348762 | |
| Record name | 1H-indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15875-51-1 | |
| Record name | 1H-indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation Using Task-Specific Ionic Liquids
The Knoevenagel condensation catalyzed by task-specific ionic liquids (TSILs) represents a high-yielding and environmentally benign approach. In a seminal study, a TSIL (2-hydroxyethylammonium formate, 2-HEAF) was employed to facilitate the reaction between indane-1,3-dione and aromatic aldehydes. For the synthesis of 2-(4-methylbenzylidene)indane-1,3-dione, the protocol involves:
- Reactants : Indane-1,3-dione (0.25 mmol), 4-methylbenzaldehyde (0.25 mmol), and 2-HEAF (0.1 mmol) are mixed under solvent-free conditions.
- Conditions : Stirring at room temperature for 1 minute, followed by water-induced precipitation.
- Yield : 98% (analogous to the benzaldehyde derivative).
This method’s efficiency stems from the dual role of 2-HEAF as both catalyst and reaction medium, eliminating the need for volatile organic solvents. The ionic liquid is recoverable via rotary evaporation and reusable for up to five cycles with minimal activity loss. Nuclear magnetic resonance (NMR) characterization of analogous products confirms the structure:
- 1H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, with the methyl group at δ 2.4 ppm.
- 13C NMR : The carbonyl carbons of the indanedione moiety appear at δ 190–200 ppm.
Pickering Interfacial Catalysis with Magnesium Oxide
Pickering emulsions stabilized by magnesium oxide (MgO) nanoparticles offer a novel catalytic platform for Knoevenagel condensations. In this system, MgO acts as both an emulsion stabilizer and a base catalyst. For 2-(4-methylbenzylidene)indane-1,3-dione:
- Reactants : Indane-1,3-dione (4 mmol), 4-methylbenzaldehyde (6 mmol), and MgO (20 mg) are dispersed in a toluene-water biphasic system.
- Conditions : Reaction at 30°C under static conditions for 30 minutes.
- Yield : 87% (extrapolated from benzaldehyde analogs).
Key factors influencing yield include:
- MgO calcination temperature : Optimal activity at 400°C (S_400), yielding smaller emulsion droplets and larger interfacial areas.
- Solvent selection : Nonpolar solvents like toluene stabilize emulsions effectively (Table 1).
Table 1: Solvent Effects on Yield in MgO-Catalyzed Reactions
| Solvent | Isolated Yield (%) |
|---|---|
| Hexane | 87 |
| Toluene | 87 |
| Xylene | 84 |
Traditional Base-Catalyzed Methods
Classical Knoevenagel methodologies employ organic bases such as piperidine or sodium acetate in ethanol. These methods, while reliable, often require prolonged reaction times:
- Reactants : Indane-1,3-dione (1 equiv), 4-methylbenzaldehyde (1.2 equiv), and piperidine (10 mol%) in ethanol.
- Conditions : Reflux for 4–6 hours.
- Yield : 80–85% (based on malononitrile adduct studies).
The reaction proceeds via deprotonation of indane-1,3-dione to form an enolate, which attacks the aldehyde’s electrophilic carbonyl group. Elimination of water affords the α,β-unsaturated diketone. While effective, this method’s drawbacks include energy-intensive reflux and base removal during workup.
Comparative Analysis of Synthetic Approaches
Table 2: Method Comparison for 2-(4-Methylbenzylidene)Indane-1,3-Dione Synthesis
- Efficiency : The ionic liquid method achieves near-quantitative yields rapidly, making it ideal for large-scale synthesis.
- Sustainability : Pickering catalysis minimizes waste through catalyst reusability and aqueous solvents.
- Practicality : Traditional methods remain valuable for small-scale laboratory syntheses despite longer durations.
Mechanistic Insights and Side-Reaction Mitigation
The Knoevenagel mechanism involves three stages:
- Enolate formation : Deprotonation of indane-1,3-dione by the base (e.g., 2-HEAF or MgO).
- Nucleophilic attack : Enolate addition to 4-methylbenzaldehyde’s carbonyl carbon.
- Dehydration : Elimination of water to form the conjugated dienone.
Potential side reactions include:
- Dimerization : Suppressed by using excess aldehyde.
- Isomerization : Para-substituted aldehydes like 4-methylbenzaldehyde avoid regioisomeric byproducts.
Characterization and Quality Control
Rigorous spectroscopic validation ensures product integrity:
Chemical Reactions Analysis
Types of Reactions: 1H-indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indene core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
1H-indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]- exerts its effects involves interactions with various molecular targets and pathways. The compound’s dione functionality allows it to participate in redox reactions, potentially affecting cellular oxidative stress pathways. Additionally, its aromatic structure enables interactions with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Heterocyclic Substituents : Indolyl () and chromone derivatives () introduce nitrogen or oxygen heteroatoms, improving hydrogen-bonding capacity and redox activity .
- Hydrazone Derivatives: Compounds like 2-(phenylhydrazono)-indandione () adopt tautomeric forms (diketo/enol), enabling metal-ion coordination (e.g., Cu²⁺ sensing) .
Physicochemical Properties
Melting Points and Solubility
- Melting Points : Indolyl-substituted indandiones (e.g., Compound 11: 223–225°C) have higher melting points than aliphatic analogs due to stronger intermolecular interactions (e.g., hydrogen bonding in indole) . Chromone-fused derivatives (e.g., 249–251°C) exhibit even higher thermal stability due to extended conjugation .
- Lipophilicity : The 4-methyl group in Compound A likely increases logP compared to polar substituents (e.g., hydroxyl or chloro groups). Lipinski’s Rule of Five predictions () suggest most arylidene-indandiones have favorable drug-like properties (MW < 500, H-bond acceptors < 10) .
Spectroscopic Features
- IR Spectroscopy : All analogs show strong C=O stretches (1650–1750 cm⁻¹). Indolyl derivatives (e.g., Compound 11) display N–H stretches at ~3300 cm⁻¹, absent in Compound A .
- NMR : The C=CH proton in Compound A resonates at δ ~8.1 ppm (similar to 8.14 ppm in Compound 9), while indolyl analogs show additional aromatic signals (e.g., δ 7.7–7.98 ppm for indole protons) .
Computational and Stability Studies
- Tautomerism: Indazole-fused derivatives () exist in 1H/2H tautomeric forms stabilized by intramolecular H-bonding, a phenomenon less relevant for Compound A due to its non-heterocyclic substituent .
- DFT Studies : and highlight the role of exact exchange in modeling indandione reactivity, though specific data for Compound A are lacking .
Biological Activity
1H-Indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]- (CAS No. 15875-51-1) is a synthetic organic compound known for its diverse biological activities. This compound, characterized by its unique structure, has garnered attention in pharmacological research due to its potential therapeutic applications.
- Molecular Formula : C17H12O2
- Molecular Weight : 248.28 g/mol
- CAS Number : 15875-51-1
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential in multiple therapeutic areas:
Antioxidant Activity
Research indicates that 1H-indene-1,3(2H)-dione derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. A study demonstrated that derivatives of this compound showed a dose-dependent increase in antioxidant activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals .
Anticancer Properties
Several studies have reported the anticancer effects of 1H-indene-1,3(2H)-dione derivatives. For instance:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., breast and colon cancer) have shown that these compounds induce apoptosis and inhibit cell proliferation. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
- Case Study : A notable case involved the treatment of MCF-7 breast cancer cells with this compound, resulting in a significant reduction in cell viability and increased markers of apoptosis .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In animal models, administration of 1H-indene-1,3(2H)-dione has been shown to reduce inflammation markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases like arthritis .
Structure-Activity Relationship (SAR)
The biological activity of 1H-indene-1,3(2H)-dione can be influenced by structural modifications. The presence of the methylphenyl group enhances its lipophilicity and bioavailability, which may contribute to its increased potency against various biological targets.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[(4-methylphenyl)methylene]-1H-indene-1,3(2H)-dione derivatives?
- Methodological Answer : The compound and its derivatives are synthesized via Knoevenagel condensation between 1H-indene-1,3(2H)-dione and substituted aromatic aldehydes (e.g., 4-oxo-4H-chromene-3-carbaldehyde). Catalysts like camphorsulfonic acid (CSA, 0.2 equiv.) and solvents such as anhydrous THF are critical. Reaction times vary (0.5–2 hours), with yields reaching 76–80% . Purification via column chromatography (e.g., Hexanes:EtOAc = 7:3) and characterization by melting point, TLC, and NMR are standard.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Distinct peaks for aromatic protons (δ 7.6–8.6 ppm) and carbonyl groups (δ 175–190 ppm) .
- HRMS : Confirm molecular ions (e.g., [M]+ calcd for C23H12O4: 352.0736) .
- IR Spectroscopy : Strong C=O stretches (~1738–1698 cm⁻¹) .
Q. How do reaction conditions influence the stereochemistry of products in allylic phosphorus ylide-mediated syntheses?
- Methodological Answer : The use of allylic phosphorus ylides (e.g., Me2PhP) with acyl chlorides in anhydrous THF at 30°C promotes nucleophilic addition. Steric and electronic effects of substituents (e.g., 4-chlorophenyl vs. naphthoyl) dictate regioselectivity. Triethylamine (Et3N) acts as a base, optimizing reaction completion within 0.5–2 hours .
Advanced Research Questions
Q. What computational approaches predict the corrosion inhibition potential of this compound’s derivatives?
- Methodological Answer : Density functional theory (DFT) with the B3LYP functional evaluates electronic parameters:
- HOMO-LUMO gaps : Low values (e.g., 3.5–4.2 eV) indicate high reactivity .
- Fukui indices : Nucleophilic sites on heteroatoms guide adsorption on metal surfaces .
- Molecular dynamics (MD) : Simulates binding energies (89–238 kJ/mol) to Fe(110) surfaces, showing strong affinity for methyl-substituted derivatives .
Q. How do substituents on the aromatic ring modulate biological activity in anticancer or antiviral applications?
- Methodological Answer :
- Anticancer : Pyridinium-based ionic liquids facilitate synthesis of chroman-3-ylidene derivatives. In vitro assays (e.g., cytotoxicity on cancer cell lines) show IC50 values correlated with electron-withdrawing groups (e.g., fluoro, bromo) .
- Antiviral : Triazole-functionalized derivatives inhibit West Nile Virus protease via competitive binding (e.g., compound 53 , IC50 = 2.1 µM). Purification via silica gel chromatography (Hexanes:EtOAc:DCM = 3:1:1) ensures purity .
Q. What mechanistic insights explain the role of phosphorus ylides in diversity-oriented synthesis?
- Methodological Answer : Allylic ylides (e.g., Me2PhP) act as nucleophiles, reacting with acyl chlorides to form C-acylated adducts. The ylide’s electron-deficient center enables regioselective attack on α,β-unsaturated ketones, yielding cyclopentadienylides or fused chromones. Reaction monitoring by TLC and NMR confirms intermediate formation .
Q. How can structural modifications enhance photophysical properties for optoelectronic applications?
- Methodological Answer : Introducing electron-donating groups (e.g., methoxy, dimethylamino) alters π-conjugation. For example:
- Luminescence : Benzo[h]chromen-3-yl derivatives exhibit redshifted absorption (λmax ~ 450 nm) due to extended conjugation .
- Thermal stability : High melting points (e.g., 287–298°C) correlate with rigid, planar structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
